2-Methyl-1-(oxan-4-yl)piperazine
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Overview
Description
2-Methyl-1-(oxan-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(oxan-4-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups have been reported as effective synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(oxan-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-Methyl-1-(oxan-4-yl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(oxan-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved in its action depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
2-Methyl-1-(oxan-4-yl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Methoxyphenyl)piperazine: Known for its use in the synthesis of pharmaceuticals.
2-Substituted chiral piperazines: These compounds have applications in asymmetric synthesis and chiral catalysis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
2-methyl-1-(oxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-9-8-11-4-5-12(9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3 |
InChI Key |
MZZOCMUNKIDOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2CCOCC2 |
Origin of Product |
United States |
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